Fmoc-Trp-OH-13C11,15N2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

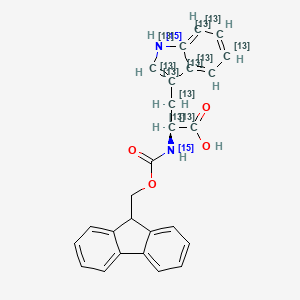

Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ is an isotopically labeled derivative of tryptophan, a critical amino acid in peptide synthesis and structural studies. The compound features the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and is enriched with ¹³C (11 carbons) and ¹⁵N (2 nitrogens) isotopes. This labeling enables advanced applications in nuclear magnetic resonance (NMR) spectroscopy and metabolic pathway tracing, providing high-resolution insights into molecular interactions and biosynthesis . Its synthesis follows solid-phase peptide synthesis (SPPS) protocols, leveraging the acid-labile Fmoc group for stepwise peptide assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp-OH-13C11,15N2 typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the tryptophan molecule. The process begins with the synthesis of labeled tryptophan, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and specific catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and accurate. The production is carried out under controlled conditions to maintain the integrity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Trp-OH-13C11,15N2 undergoes various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Substitution: The Fmoc group can be removed or substituted under basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Basic conditions using piperidine or other amines.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of tryptophan, as well as deprotected amino acids when the Fmoc group is removed .

Scientific Research Applications

Structural Biology Applications

NMR Spectroscopy

The introduction of stable isotopes like 13C and 15N into proteins facilitates advanced NMR techniques that are pivotal for determining protein structures and dynamics. Fmoc-Trp-OH-13C11,15N2 can be used to label tryptophan residues in proteins, allowing researchers to perform:

- Triple Resonance Experiments : These experiments enable conformation-independent sequential assignments of protein structures. The use of labeled tryptophan enhances signal dispersion and spectral resolution, which is critical for analyzing larger proteins .

- TROSY (Transverse Relaxation Optimized Spectroscopy) : This technique benefits from the presence of deuterated proteins combined with selectively protonated residues like this compound. It significantly reduces dipolar broadening and enhances the quality of spectral data obtained from larger biomolecules .

Proteomics Applications

Mass Spectrometry

Stable isotope labeling is widely used in proteomics for quantifying protein abundance and understanding metabolic pathways. This compound can be incorporated into peptides for:

- Quantitative Analysis : The isotopic labeling allows for precise quantification of proteins in complex mixtures through techniques like tandem mass spectrometry (MS/MS). This is particularly useful for studying post-translational modifications and protein interactions .

- Metabolomic Studies : By tracing the incorporation of labeled tryptophan into metabolic pathways, researchers can gain insights into tryptophan metabolism and its impact on physiological processes. This includes studies related to serotonin synthesis and other neuroactive compounds derived from tryptophan .

Case Studies

- Protein Dynamics Studies : A study utilized this compound to investigate the dynamics of a large enzyme complex. By labeling specific residues, researchers were able to observe conformational changes during substrate binding using NMR spectroscopy. The results provided new insights into enzyme mechanisms and substrate specificity .

- Cancer Research : In another case, this compound was employed to analyze the effects of various treatments on cancer cell lines. The labeled amino acid allowed for tracking metabolic changes associated with cancer progression and treatment response through mass spectrometry .

- Neurobiology : Research involving the incorporation of this compound into neuronal proteins has shed light on neurotransmitter dynamics and receptor interactions. This application is crucial for understanding neurological disorders linked to tryptophan metabolism .

Mechanism of Action

The mechanism of action of Fmoc-Trp-OH-13C11,15N2 involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound through various metabolic pathways. The molecular targets include enzymes and proteins that interact with tryptophan, providing insights into their function and structure .

Comparison with Similar Compounds

Isotopic Labeling and Purity

Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ stands out for its extensive isotopic enrichment, with ¹³C₁₁ and ¹⁵N₂ labeling. This contrasts with simpler analogs like Fmoc-Gly-OH-¹³C₂,¹⁵N (¹³C₂, ¹⁵N), where fewer carbon labels limit NMR signal resolution . Isotopic purity is critical: Fmoc-Gly-OH-¹³C₂,¹⁵N achieves 99 atom% ¹³C and 98 atom% ¹⁵N, while Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ requires similar or higher purity for reliable research outcomes .

Fmoc-Cys(Trt)-OH-¹⁵N exemplifies a single-isotope (¹⁵N) labeled compound, suitable for tracking nitrogen-specific processes but lacking carbon labeling for comprehensive structural analysis .

| Compound | Isotopic Labeling | Isotopic Purity | Key Applications |

|---|---|---|---|

| Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ | ¹³C₁₁, ¹⁵N₂ | ≥98% (assumed) | High-resolution NMR, metabolic flux studies |

| Fmoc-Gly-OH-¹³C₂,¹⁵N | ¹³C₂, ¹⁵N | 99% ¹³C, 98% ¹⁵N | Basic peptide NMR, SPPS |

| Fmoc-Cys(Trt)-OH-¹⁵N | ¹⁵N | ≥95% (assumed) | Disulfide bond tracking |

Protecting Group Strategies

- Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂: Uses Fmoc for α-amino protection. The tryptophan side chain (indole) remains unprotected, simplifying deprotection steps but requiring careful handling to avoid side reactions during synthesis .

- Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ : Incorporates a tert-butyloxycarbonyl (Boc) group on the indole nitrogen. Boc requires strong acidic conditions (e.g., trifluoroacetic acid) for removal, making it suitable for orthogonal protection strategies .

- Fmoc-His(Trt)-OH: Uses trityl (Trt) for imidazole ring protection, stable under SPPS conditions but removable with dilute acetic acid. This highlights variability in side-chain protection needs across amino acids .

Stability and Handling Considerations

Fmoc-Trp-OH-¹³C₁₁,¹⁵N₂ requires storage at -20°C to prevent degradation, similar to other Fmoc-amino acids. Its stability under SPPS conditions (e.g., piperidine deprotection) matches non-labeled analogs, but prolonged exposure to light or moisture must be avoided . In contrast, Fmoc-Cys(Trt)-OH-¹⁵N demands additional precautions due to the oxidation-prone thiol group .

Biological Activity

Overview

Fmoc-Trp-OH-13C11,15N2 is a labeled derivative of the amino acid tryptophan, specifically isotopically enriched with carbon-13 and nitrogen-15. This compound plays a significant role in biochemical research, particularly in peptide synthesis and metabolic studies. Its unique isotopic labeling allows for enhanced tracking of metabolic pathways and the study of protein interactions.

- Molecular Formula : C19[13C]11H30[15N]2O6

- Molecular Weight : 539.49 g/mol

- CAS Number : 2483830-20-0

The primary mechanism of action for this compound involves its incorporation into peptides and proteins during synthesis. The isotopes allow researchers to trace the compound through various metabolic pathways, providing insights into enzyme interactions and protein functions. This capability is crucial for understanding the metabolic roles of tryptophan in biological systems.

Applications in Research

-

Peptide Synthesis :

- This compound is extensively used in the synthesis of peptides due to its stability and ease of incorporation into growing peptide chains. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.

-

Metabolic Tracing :

- The compound serves as a tracer in metabolic studies, helping researchers track tryptophan's incorporation into proteins and its subsequent metabolic pathways. This is particularly useful in studies related to neurotransmitter synthesis and the immune response.

-

Protein Structure Studies :

- By utilizing NMR spectroscopy, researchers can analyze the structure and dynamics of proteins that incorporate this compound. The isotopic labeling enhances signal resolution and provides detailed information about molecular interactions.

-

Disease Research :

- The compound has applications in studying diseases related to tryptophan metabolism, such as depression and immune disorders. Understanding how tryptophan is metabolized can lead to new therapeutic strategies.

Case Study 1: Metabolic Pathway Analysis

In a study focusing on the metabolic pathways of tryptophan, researchers utilized this compound to trace its incorporation into serotonin biosynthesis pathways in neuronal cells. The isotopic labeling allowed for precise measurements of metabolic fluxes and provided insights into how alterations in tryptophan metabolism could affect serotonin levels.

Case Study 2: Protein Interaction Studies

Another study investigated the interactions between tryptophan-rich peptides and various receptors using this compound as a tracer. The research demonstrated that specific modifications in peptide sequences could significantly enhance binding affinities to target receptors, highlighting the importance of tryptophan residues in biological recognition processes.

Comparative Analysis

| Compound | Isotopic Labeling | Unique Features |

|---|---|---|

| This compound | Carbon-13 & Nitrogen-15 | Dual labeling enhances metabolic tracing accuracy |

| Fmoc-Trp(Boc)-OH-13C11,15N2 | Carbon-13 & Nitrogen-15 | Contains additional Boc protecting group |

| Fmoc-Lys(Boc)-OH-13C6,15N2 | Carbon-6 & Nitrogen-15 | Focuses on lysine instead of tryptophan |

Q & A

Basic Questions

Q. What are the critical parameters to consider when synthesizing Fmoc-Trp-OH-13C11,15N2 to ensure high isotopic purity?

- Methodological Answer : Optimize reaction time, temperature, and purification steps. For example, oxidation using SeO₂ in 1,4-dioxane under reflux (4 hours) achieves 71% yield, while HPLC purification removes unlabeled impurities. Precipitation with diethyl ether (Et₂O) further isolates the labeled product . Isotopic purity can be validated via ¹³C NMR, which detects 13C11 enrichment at specific carbons (e.g., indole ring carbons) .

Q. Which analytical techniques are essential for confirming the structural integrity and isotopic labeling of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., observed [M+Na]⁺ = 461 vs. theoretical 438.48 g/mol) .

- ¹³C/¹⁵N NMR spectroscopy : Identify isotopic enrichment patterns (e.g., 13C11 labeling in the tryptophan backbone and 15N2 in the indole ring) .

- Reverse-phase HPLC : Assess purity (e.g., retention time tR = 3.02 min under gradient conditions) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Pre-dissolve in anhydrous DMF for SPPS to minimize hydrolysis. Degradation can be monitored via TLC (silica gel, EtOAc/hexanes) to detect free Trp-OH byproducts .

Advanced Questions

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

- Coupling conditions : Use HOBt/DIC activation at 0°C to reduce racemization (<1% observed) .

- Deprotection time : Limit piperidine exposure to 5–10 minutes per cycle.

- Side-chain protection : Employ Trt (triphenylmethyl) groups for indole nitrogen to prevent side reactions .

- Monitor via CD spectroscopy : Detect racemization by comparing ellipticities at 220 nm for labeled vs. unlabeled peptides .

Q. How can contamination with ¹⁵N-labeled impurities (e.g., ammonium/nitrate) affect metabolic studies using this compound, and how is this addressed?

- Methodological Answer : Contaminants in commercial ¹⁵N sources (e.g., Sigma-Alderich ¹⁵N₂ gas) can overestimate nitrogen fixation rates by up to 530 nmoles N L⁻¹ d⁻¹ . Mitigation strategies include:

- Pre-screening : Use ion chromatography to detect ¹⁵N-ammonium/nitrate in stock solutions.

- Controls : Include unlabeled blanks and calibrate isotopic enrichment via EA-IRMS (elemental analyzer-isotope ratio mass spectrometry) .

Q. What solvent systems optimize the solubility and reactivity of this compound in peptide synthesis?

- Methodological Answer :

- Polar aprotic solvents : DMF or NMP (N-methylpyrrolidone) enhance solubility (>50 mg/mL at 25°C), critical for efficient coupling .

- Chaotropic additives : 0.1 M HOBt in DMF prevents aggregation during SPPS.

- Precipitation : Methanol/Et₂O mixtures isolate the product post-synthesis with >95% recovery .

Q. How do researchers reconcile discrepancies in isotopic enrichment measurements between HRMS and NMR data for this compound?

- Methodological Answer :

- HRMS limitations : Adduct formation (e.g., [M+Na]⁺) may skew mass accuracy. Use internal standards (e.g., ¹³C6-glucose) for calibration .

- NMR integration errors : Ensure sufficient relaxation delays (D1 > 5×T1) for quantitative ¹³C/¹⁵N signal integration. Compare against certified reference materials (CRMs) for validation .

Q. Data Contradiction & Troubleshooting

Q. Why might isotopic labeling efficiency drop below 95% in SPPS using this compound, and how is this resolved?

- Methodological Answer : Causes include:

- Incomplete coupling : Optimize molar excess (3–5 equiv.) and extend reaction time to 2 hours .

- Deprotection side reactions : Replace piperidine with milder bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) for acid-sensitive peptides .

- Solution : Use orthogonal protecting groups (e.g., Boc for ε-amino groups) and monitor via MALDI-TOF MS after each coupling cycle .

Q. How do researchers validate the absence of isotopic scrambling in this compound during peptide elongation?

- Methodological Answer :

- Tandem MS/MS : Fragment labeled peptides (e.g., via CID) to confirm 13C/15N localization in the indole ring vs. backbone .

- Isotopic dilution assays : Spike synthetic peptides with unlabeled analogs and quantify via LC-MS to detect scrambling (<2% acceptable) .

Properties

Molecular Formula |

C26H22N2O4 |

|---|---|

Molecular Weight |

439.37 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i5+1,6+1,7+1,12+1,13+1,14+1,16+1,17+1,23+1,24+1,25+1,27+1,28+1 |

InChI Key |

MGHMWKZOLAAOTD-YYMQVSDLSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][15NH][13C]5=[13CH][13CH]=[13CH][13CH]=[13C]54)[13C](=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.